

AMP-17: A Technical Guide to a Novel Apoptosis-Inducing Antimicrobial Peptide

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Compound of Interest		
Compound Name:	Apoptosis inducer 17	
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Executive Summary: AMP-17 is a natural antimicrobial peptide (AMP) derived from the insect Musca domestica (housefly).[1][2] Initially recognized for its broad-spectrum antimicrobial activity against bacteria and fungi, recent research has unveiled its potent antitumor capabilities, specifically its ability to induce apoptosis in cancer cells.[1][2][3] This technical guide provides an in-depth overview of AMP-17, focusing on its dual antimicrobial and apoptosis-inducing functions. It summarizes key quantitative data, details the molecular mechanisms of action, and provides comprehensive experimental protocols for researchers and drug development professionals.

Introduction to AMP-17

AMP-17 is a promising therapeutic agent originating from the innate immune system of Musca domestica. Like many antimicrobial peptides, it serves as a first line of defense against pathogens. Its activity extends to Gram-positive bacteria, Gram-negative bacteria, and various fungi, including clinically relevant species like Candida albicans. Beyond its antimicrobial role, AMP-17 has demonstrated significant anti-proliferative effects against cancer cells, such as human leukemia K562 cells, by triggering programmed cell death (apoptosis). The primary mechanism involves disruption of the cell membrane, followed by the initiation of an intrinsic, mitochondria-mediated apoptotic cascade.

Antimicrobial and Antitumor Activity of AMP-17: Quantitative Data



The efficacy of AMP-17 has been quantified against various microbial and cancer cell targets. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.

Table 1: Antimicrobial Activity of AMP-17

Target Organism	Assay Type	Reported Value	Reference
Candida albicans SC5314	Minimum Inhibitory Concentration (MIC)	16 μg/mL	
Candida albicans	Min. Biofilm Inhibitory Conc. (MBIC ₈₀)	64 μg/mL	-
Candida albicans	Min. Biofilm Eradication Conc. (MBEC ₈₀)	512 μg/mL	_
Cryptococcus neoformans (18 strains)	Minimum Inhibitory Concentration (MIC)	4 - 16 μg/mL	_

Table 2: Antitumor Activity of AMP-17 against Human Leukemia K562 Cells

Assay Type	Concentration	Result	Reference
Cell Proliferation (CCK-8)	N/A	$IC_{50} = 58.91 \pm 3.57$ µg/mL	
Apoptosis Induction (Flow Cytometry)	40 μg/mL	11.23% Apoptotic Cells	
Apoptosis Induction (Flow Cytometry)	60 μg/mL	14.66% Apoptotic Cells	_
Apoptosis Induction (Flow Cytometry)	80 μg/mL	21.39% Apoptotic Cells	



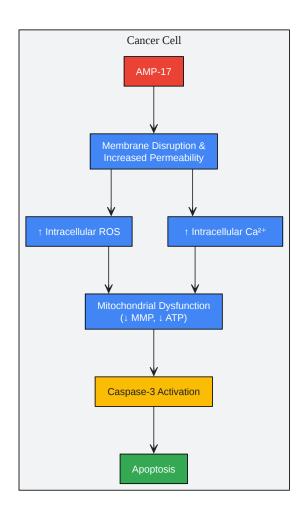
Mechanism of Action: The Apoptotic Signaling Pathway

AMP-17 induces apoptosis in cancer cells through a well-defined, mitochondria-dependent pathway that does not involve the p53 or Bcl-2 pathways. The process is initiated by membrane disruption, leading to a cascade of intracellular events.

The key steps in the signaling pathway are:

- Membrane Disruption: AMP-17 initially interacts with and disrupts the integrity of the cancer cell membrane, increasing its permeability.
- Induction of Oxidative Stress: The peptide induces a significant increase in intracellular Reactive Oxygen Species (ROS).
- Calcium Ion Influx: Disruption of the membrane and cellular homeostasis leads to a rapid influx and release of calcium ions (Ca²⁺) into the cytoplasm.
- Mitochondrial Dysfunction: The combined effect of high ROS and Ca²⁺ levels leads to the depolarization of the mitochondrial membrane potential (MMP). This mitochondrial stress impairs its function.
- ATP Synthesis Blockade: The loss of MMP disrupts the electron transport chain, leading to a sharp decrease in intracellular ATP synthesis.
- Caspase-3 Activation: The culmination of these mitochondrial events triggers the activation of Caspase-3, a key executioner caspase in the apoptotic pathway.
- Apoptosis Execution: Activated Caspase-3 cleaves critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and ultimately, cell death.





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Caption: Signaling pathway of AMP-17-induced apoptosis in cancer cells.

Key Experimental Protocols

This section provides detailed methodologies for the core experiments used to characterize the apoptosis-inducing effects of AMP-17.

General Experimental Workflow

The investigation of AMP-17's pro-apoptotic effects typically follows a structured workflow, beginning with cell treatment and branching into various assays to measure specific cellular responses.

Caption: General experimental workflow for assessing AMP-17-induced apoptosis.



Cell Viability Assay (CCK-8)

This protocol is used to determine the IC₅₀ value of AMP-17.

- Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5x10⁴ cells/well.
- Treatment: Add varying concentrations of AMP-17 to the wells. Include a negative control (no peptide) and a positive control.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Final Incubation: Incubate for an additional 1-4 hours.
- Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value using dose-response curve fitting.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Preparation: Treat cells with AMP-17 for 24 hours. Harvest approximately 1-5 x 10⁵ cells by centrifugation.
- Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspension: Resuspend the cell pellet in 100 μL of 1X Binding Buffer provided in a commercial kit.
- Staining: Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.



- Dilution: Add 400 μL of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V⁻/PI⁻, early apoptotic cells are Annexin V⁺/PI⁻, and late apoptotic/necrotic cells are Annexin V⁺/PI⁺.

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells, it forms aggregates (red fluorescence), while in apoptotic cells with low MMP, it remains as monomers (green fluorescence).

- Cell Treatment: Treat K562 cells with AMP-17 for 24 hours.
- Staining: Harvest cells and incubate them with JC-1 staining solution (at a final concentration of 1-10 μg/mL) for 20 minutes at 37°C.
- Washing: Centrifuge the cells and wash twice with JC-1 staining buffer to remove excess dye.
- Analysis: Analyze the cells using flow cytometry. A decrease in the red/green fluorescence intensity ratio indicates a loss of MMP.

Intracellular ROS Measurement (DCFH-DA Staining)

2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that fluoresces upon oxidation by ROS.

- Cell Treatment: Treat K562 cells with the desired concentrations of AMP-17.
- Loading: Remove the medium and incubate the cells with 10 μM DCFH-DA solution for 20-30 minutes at 37°C.
- Washing: Wash the cells three times with serum-free medium to remove the unloaded probe.
- Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. An increase in fluorescence corresponds to higher levels of intracellular



ROS.

Intracellular Calcium Ion Measurement (Fluo-4 AM)

Fluo-4 AM is a cell-permeable dye that exhibits a large fluorescence intensity increase upon binding to free Ca²⁺.

- Cell Treatment and Loading: Treat K562 cells with AMP-17 and load with Fluo-4 AM dye simultaneously for a specified period (e.g., 30-60 minutes) at 37°C.
- Washing: Wash the cells with a suitable buffer (e.g., HBSS) to remove extracellular dye.
- Analysis: Immediately analyze the cells by flow cytometry to measure the fluorescence intensity, which is proportional to the intracellular Ca²⁺ concentration.

Conclusion and Future Directions

AMP-17 stands out as a dual-action agent with both antimicrobial and specific antitumor properties. Its ability to induce apoptosis in cancer cells via a well-defined mitochondrial pathway, independent of common resistance-associated pathways like p53, makes it a compelling candidate for further therapeutic development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and potential synergistic combinations with existing chemotherapeutic agents to fully realize its clinical potential in treating both infectious diseases and cancer.

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